molecular formula C10H12N6 B5538416 N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B5538416
M. Wt: 216.24 g/mol
InChI Key: DVHLQUZHXXCFPB-UHFFFAOYSA-N
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Description

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine ring, a pyridylmethyl group, and a cyanamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of 3-pyridylmethylamine with cyanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the triazine ring. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is scaled up to produce large quantities of the compound, with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and pyridylmethyl-substituted molecules, such as:

  • N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide
  • N-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide
  • N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]thiocyanate

Uniqueness

What sets N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazine ring and the cyanamide group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c11-6-13-10-14-7-16(8-15-10)5-9-2-1-3-12-4-9/h1-4H,5,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHLQUZHXXCFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CC2=CN=CC=C2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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